4-Phenylquinazoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential as a ligand for the translocator protein, which is implicated in various biological processes, including apoptosis and neuroprotection. This compound belongs to a class of quinazoline derivatives that exhibit significant biological activity, making them valuable in drug development.
The synthesis of 4-phenylquinazoline-2-carboxamide is derived from the condensation of 2-aminobenzophenone with glyoxylic acid, followed by various coupling reactions to introduce the phenyl group and carboxamide functionality. The compound has been explored in several studies for its binding affinity to the translocator protein and its potential therapeutic applications in cancer and neurological disorders .
4-Phenylquinazoline-2-carboxamide is classified as a quinazoline derivative, specifically a carboxamide. Its structural characteristics allow it to interact with biological targets, particularly the translocator protein, making it significant in pharmacological research.
The synthesis of 4-phenylquinazoline-2-carboxamide involves several key steps:
The molecular formula for 4-phenylquinazoline-2-carboxamide is , with a molecular weight of approximately 240.26 g/mol. The compound exhibits specific spectral characteristics that can be utilized for identification in analytical methods.
4-Phenylquinazoline-2-carboxamide participates in various chemical reactions, primarily through its amide bond, which can undergo hydrolysis or substitution reactions under certain conditions.
The mechanism of action for 4-phenylquinazoline-2-carboxamide primarily involves its interaction with the translocator protein. Binding studies indicate that this compound can inhibit the binding of other ligands to this protein, thereby influencing cellular processes such as apoptosis and cell proliferation.
In vitro studies have demonstrated that certain derivatives exhibit nanomolar affinity for the translocator protein, indicating their potential effectiveness as therapeutic agents . The structure-affinity relationship suggests that modifications to the phenyl substituent can significantly impact binding efficacy.
4-Phenylquinazoline-2-carboxamide is typically a solid at room temperature, with melting points reported between 150°C to 160°C depending on purity.
The compound is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but shows limited solubility in water. Its stability under acidic and neutral conditions makes it suitable for various biological applications.
Relevant data includes:
4-Phenylquinazoline-2-carboxamide has several applications in scientific research:
The translocator protein (TSPO), an 18 kDa transmembrane protein localized on the outer mitochondrial membrane (OMM), serves as a critical biomarker and therapeutic target in neuroinflammatory and oncogenic processes. In the central nervous system (CNS), TSPO is significantly upregulated in activated microglia and astrocytes during neuroinflammatory responses associated with neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s, prion diseases) and traumatic injuries [2] [5]. This elevation correlates with pro-inflammatory cytokine release, reactive oxygen species (ROS) generation, and cellular metabolic dysregulation, positioning TSPO as a sensitive indicator of glial activation and neuroinflammatory burden [5]. Beyond inflammation, TSPO is overexpressed in diverse cancers, particularly high-grade gliomas, where it facilitates cholesterol transport for mitochondrial-dependent steroidogenesis, sustains tumor cell proliferation, and confers resistance to apoptosis. The protein’s involvement in regulating mitochondrial permeability transition pore (mPTP) opening further implicates it in tumor survival pathways and cellular energy homeostasis [2] [7].
Early TSPO ligands, such as the isoquinoline carboxamide PK11195, faced limitations including low blood-brain barrier penetration, high nonspecific binding, and poor signal-to-noise ratios in positron emission tomography (PET) imaging [1] [10]. This spurred the development of structurally refined ligands with improved pharmacokinetic and binding properties. Quinazoline derivatives emerged as promising scaffolds due to their synthetic versatility and capacity for strategic modifications. The 4-phenylquinazoline-2-carboxamide class was specifically designed as aza-isosteres of PK11195, incorporating a planar quinazoline core to enhance affinity for TSPO’s ligand-binding pocket [1] [10]. Structure-activity relationship (SAR) studies revealed that substitutions at the quinazoline C-6 position and the pendant carboxamide moiety dramatically influenced binding kinetics. For example, introducing halogen atoms (e.g., Cl, Br) at C-6 or N-benzyl groups with electron-donating substituents on the phenyl ring yielded derivatives with subnanomolar binding affinity (Ki < 1 nM) and enhanced selectivity over central benzodiazepine receptors (BzR) [1] [3]. This evolution is exemplified by lead compounds such as compound 19 (Table 1), which exhibits a Ki of 0.3 nM [3].
Table 1: Evolution of Key TSPO Ligands
Ligand Class | Prototype Compound | TSPO Binding Affinity (Ki, nM) | Selectivity vs. BzR | Primary Applications |
---|---|---|---|---|
Isoquinoline (1st-gen) | PK11195 | 1.2–4.5 | Moderate | PET Imaging, Basic Research |
Pyrazolopyrimidine | DPA-714 | 0.7 | High | Neuroinflammation Imaging |
Quinazoline | Unsubstituted parent | ~50 | High | Scaffold Optimization |
4-Phenylquinazoline-2-carboxamide | 6-Cl derivative | 0.3 | Very High | Glioblastoma Therapy, PET |
The 4-phenylquinazoline-2-carboxamide scaffold offers distinct pharmaceutical advantages rooted in its molecular compatibility with TSPO’s binding topology. Computational and crystallographic analyses of TSPO (e.g., from Rhodobacter sphaeroides) identify a ligand-binding pocket formed by five transmembrane helices, with a key interaction site near the cholesterol-recognition amino acid consensus (CRAC) domain [2] [9]. The quinazoline core binds within this pocket via:
Functionally, this scaffold demonstrates "biased agonism" at TSPO—inducing anti-apoptotic effects in neurons while promoting pro-apoptotic pathways in cancer cells. In glioblastoma models, compound 19 (Table 2) inhibits U343 cell proliferation (IC50 = 1.8 µM) by dissipating mitochondrial membrane potential (Δψm), triggering cytochrome c release and caspase activation [3]. This dual activity underscores its therapeutic versatility in neuroprotection and oncology.
Table 2: Functional Profiles of Optimized 4-Phenylquinazoline-2-carboxamide Derivatives
Compound | Quinazoline C-6 Substituent | Carboxamide N-Substituent | TSPO Ki (nM) | U343 Glioblastoma IC50 (µM) | Key Mechanism |
---|---|---|---|---|---|
5 | H | N-Methyl-N-benzyl | 2.7 | >20 | Weak Δψm dissipation |
8 | Cl | N-Ethyl-N-benzyl | 0.9 | 8.4 | Moderate Δψm loss |
12 | Br | N-Ethyl-N-(4-fluorobenzyl) | 0.4 | 4.1 | Strong caspase activation |
19 | Cl | N-Ethyl-N-(3,4-dichlorobenzyl) | 0.3 | 1.8 | Δψm collapse; cytochrome c release |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: